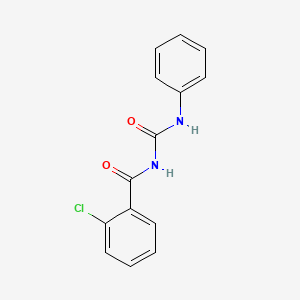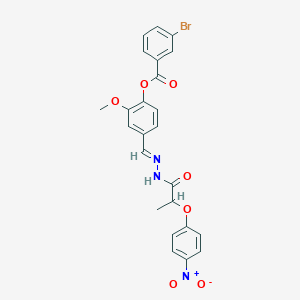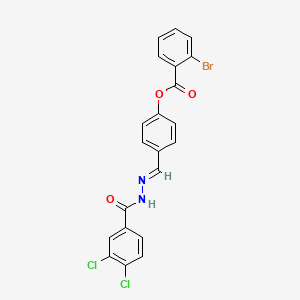
N-(2-Chlorobenzoyl)-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chlorobenzoyl)-N’-phenylurea is an organic compound that belongs to the class of benzoylureas It is characterized by the presence of a chlorobenzoyl group and a phenylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzoyl)-N’-phenylurea typically involves the reaction of 2-chlorobenzoyl chloride with phenylurea. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of N-(2-Chlorobenzoyl)-N’-phenylurea follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 2-chlorobenzoyl chloride and phenylurea.
Catalysts: Pyridine or other suitable bases.
Solvents: Industrial solvents like dichloromethane.
Reaction Vessels: Large-scale reactors with temperature control and stirring mechanisms.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chlorobenzoyl)-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzoyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Oxidized derivatives of N-(2-Chlorobenzoyl)-N’-phenylurea.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Applications De Recherche Scientifique
N-(2-Chlorobenzoyl)-N’-phenylurea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-(2-Chlorobenzoyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-(2-Chlorobenzoyl)-N’-phenylurea can be compared with other benzoylurea derivatives, such as:
N-(2-Bromobenzoyl)-N’-phenylurea: Similar structure but with a bromine atom instead of chlorine.
N-(2-Methylbenzoyl)-N’-phenylurea: Contains a methyl group instead of chlorine.
N-(2-Nitrobenzoyl)-N’-phenylurea: Features a nitro group in place of chlorine.
Uniqueness
N-(2-Chlorobenzoyl)-N’-phenylurea is unique due to the presence of the chlorobenzoyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other benzoylurea derivatives may not be suitable.
Propriétés
Numéro CAS |
95460-99-4 |
|---|---|
Formule moléculaire |
C14H11ClN2O2 |
Poids moléculaire |
274.70 g/mol |
Nom IUPAC |
2-chloro-N-(phenylcarbamoyl)benzamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-12-9-5-4-8-11(12)13(18)17-14(19)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19) |
Clé InChI |
GHDWIKHMBLUSJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15084259.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084264.png)
![2-Methoxyethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15084267.png)
![N-(4-Ethoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B15084276.png)

![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15084296.png)
![2-[(5-Methyl-1,3,4-thiadiazol-2-YL)sulfanyl]-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15084301.png)
![N-(biphenyl-2-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15084314.png)



![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15084356.png)
![(3Z)-5-bromo-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15084361.png)
![4-[4-(Allyloxy)benzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084362.png)
